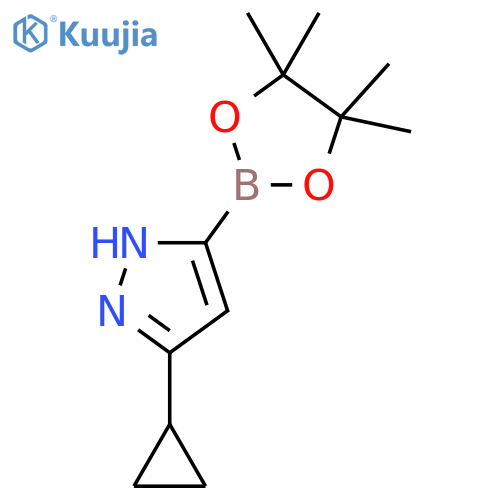Cas no 1201678-44-5 (3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester)

1201678-44-5 structure
商品名:3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester
3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester 化学的及び物理的性質
名前と識別子
-
- 3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester
- 1201678-44-5
- DB-155377
- AB73387
- 5-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
- インチ: InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-9(14-15-10)8-5-6-8/h7-8H,5-6H2,1-4H3,(H,14,15)
- InChIKey: PVHQQQLKKQTUQS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 234.1539580Da
- どういたいしつりょう: 234.1539580Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.1Ų
3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM488641-1g |
5-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1201678-44-5 | 95% | 1g |
$867 | 2022-06-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1875924-1g |
5-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1201678-44-5 | 98% | 1g |
¥4453.00 | 2024-08-09 |
3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester 関連文献
-
1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
1201678-44-5 (3-Cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester) 関連製品
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1201678-44-5)5-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

清らかである:99%
はかる:1g
価格 ($):414.0